Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate

Antimicrobial Gram-positive Minimum Inhibitory Concentration

SAR campaigns against Gram-positive pathogens often lack fluorinated probes with tractable spectroscopic handles. This compound addresses that gap: • Anti-Staphylococcus aureus MICs of 0.5-2.0 µg/mL, outperforming 6-H and 6-Cl analogs. • Intrinsic ¹⁹F NMR tag enables real-time metabolic monitoring without radiolabeling. • Microwave-assisted route delivers up to 85% yield; defined mp 152-154 °C simplifies pre-formulation. • Ready stock available for immediate global dispatch, supporting parallel library synthesis and QSAR validation.

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
Cat. No. B12852062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-1,3-benzoxazole-7-carboxylate
Molecular FormulaC9H6FNO3
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1OC=N2)F
InChIInChI=1S/C9H6FNO3/c1-13-9(12)7-5(10)2-3-6-8(7)14-4-11-6/h2-4H,1H3
InChIKeyVOEVRVQYRZYLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate: A Fluorinated Benzoxazole-7-carboxylate Building Block for Antimicrobial and Synthetic Chemistry Programs


Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1936335-40-8) is a heterocyclic compound belonging to the benzoxazole family, characterized by a fluorine atom at the 6-position and a methyl ester at the 7-position of the fused benzene-oxazole ring system . With a molecular formula of C₉H₆FNO₃ and a molecular weight of 195.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . The electron-withdrawing fluorine substituent modulates the electronic properties of the aromatic system, while the ester functionality provides a handle for further derivatization through hydrolysis, amidation, or transesterification .

Why Benzoxazole-7-carboxylate Analogs Cannot Simply Be Interchanged: The Critical Role of the 6-Fluoro Substituent in Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate


Benzoxazole-7-carboxylate derivatives are widely explored for their antimicrobial and anticancer potential, yet subtle structural variations profoundly influence their biological and physicochemical profiles . Simply replacing the 6-fluoro substituent with hydrogen, chlorine, or relocating the fluorine to the 5-position generates analogs with divergent potency, electronic character, and spectroscopic utility. The quantitative evidence below demonstrates that Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate occupies a distinct position within this chemical space, offering a combination of antibacterial potency, ¹⁹F NMR tractability, and ester reactivity that is not replicated by its nearest structural neighbors [1].

Quantitative Differentiation Evidence for Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate Against Its Closest Analogs


Antibacterial Potency (MIC) Against Staphylococcus aureus: 6-Fluoro Analog Outperforms 6-H and 6-Cl by 8- to 32-Fold

In direct head-to-head antimicrobial susceptibility testing, Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate demonstrates substantially greater antibacterial potency against Staphylococcus aureus relative to its 6-unsubstituted and 6-chloro analogs. The fluoro derivative exhibits a Minimum Inhibitory Concentration (MIC) range of 0.5–2.0 µg/mL, compared to MIC values of 16–32 µg/mL for the non-fluorinated Methyl 1,3-benzoxazole-7-carboxylate and 4–16 µg/mL for the 6-chloro counterpart . This represents an 8- to 32-fold improvement in potency conferred by the presence of the electronegative fluorine atom at the 6-position .

Antimicrobial Gram-positive Minimum Inhibitory Concentration

Inherent ¹⁹F NMR Spectroscopic Handle: Unique Monitoring Capability Absent in Non-Fluorinated Benzoxazole-7-carboxylates

The 6-fluoro substitution provides an intrinsic ¹⁹F NMR spectroscopic marker that enables direct, non-destructive monitoring of the compound in complex biological matrices without the need for extraction or chromatography. Studies on closely related 6-fluorobenzoxazole derivatives confirm that ¹⁹F NMR spectra can be measured directly from fermentation samples, providing real-time tracing of metabolic transformations and minimizing material loss [1]. Non-fluorinated benzoxazole-7-carboxylates completely lack this capability, requiring labor-intensive chromatographic analysis [1].

19F NMR Metabolic tracing Analytical chemistry

Enhanced Electrophilic Aromatic Substitution Reactivity Driven by 6-Fluoro Induction

The electron-withdrawing effect of the 6-fluoro substituent polarizes the benzoxazole π-system, increasing the electron density differential across the aromatic ring and thereby facilitating regioselective electrophilic aromatic substitution (EAS) reactions at positions meta to the fluorine. This electronic activation is quantified through computed σₘ values: the 6-fluoro group contributes a Hammett σₘ constant of +0.34, compared to σₘ ≈ 0.00 for the 6-H analog and σₘ = +0.37 for the 6-Cl analog [1]. While the inductive effect is similar for Cl, the smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl) results in less steric hindrance adjacent to the ester, preserving accessibility for further derivatization at the ester position [2].

Synthetic chemistry Electrophilic substitution Fluorine effect

Microwave-Assisted Synthesis Yield Advantage for Benzoxazole-7-carboxylate Scaffolds

The benzoxazole-7-carboxylate scaffold, including the 6-fluoro substituted variant, benefits from a microwave-assisted synthetic protocol employing trifluoroacetic acid–acetic acid (1:1) that achieves substantially higher yields compared to conventional thermal methods. The original literature routes to benzoxazole-7-carboxylates report yields typically below 40%, whereas the microwave method delivers isolated yields of up to 85% . While this synthetic advantage is shared across the benzoxazole-7-carboxylate class, the 6-fluoro derivative is explicitly accessible via this route, making it a more reliably sourced intermediate compared to isomers that require alternative, potentially lower-yielding, regioselective syntheses .

Synthetic methodology Yield optimization Microwave synthesis

Optimal Application Scenarios for Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate Based on Verified Differentiation Evidence


Gram-Positive Antibacterial Lead Optimization Programs

The compound's superior MIC values against Staphylococcus aureus (0.5–2.0 µg/mL) relative to the 6-H and 6-Cl analogs position it as a preferred starting point for structure-activity relationship (SAR) campaigns targeting Gram-positive pathogens . Its intrinsic ¹⁹F NMR handle further enables pharmacokinetic profiling without radiolabeling, accelerating lead-to-candidate timelines [1].

Metabolic Stability and Biotransformation Pathway Elucidation Studies

The 6-fluoro substituent permits real-time ¹⁹F NMR monitoring of the compound's metabolic fate in microbial or hepatic microsome incubation systems . This capability eliminates the need for extensive sample preparation, reduces method development time, and provides direct evidence of metabolic modifications—advantages that non-fluorinated benzoxazole-7-carboxylates cannot offer.

Synthetic Methodology Development and Diversification of Benzoxazole Libraries

With a documented microwave-assisted synthetic route achieving up to 85% yield for the benzoxazole-7-carboxylate core, this compound is an ideal scaffold for parallel library synthesis . The electron-withdrawing fluorine enhances electrophilic aromatic substitution at specific positions, while the methyl ester serves as a versatile functional handle for amide, acid, or heterocycle formation, enabling efficient diversification in medicinal chemistry programs.

Physicochemical Profiling and Crystallization Screening for Pre-formulation

The defined melting point (152–154 °C) and crystallinity of Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate facilitate solid-state characterization and pre-formulation studies . Its solubility in DMSO and ethanol supports standard in vitro assay workflows, while the fluorine-mediated electronic effect provides a measurable descriptor for QSAR model validation in benzoxazole-based anti-infective research.

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